1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine
Description
Properties
IUPAC Name |
1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO/c1-17-9-10-8-12(16)4-7-14(10)18-13-5-2-11(15)3-6-13/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFOTZLQDPZPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202963 | |
| Record name | 5-Fluoro-2-(4-fluorophenoxy)-N-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-69-5 | |
| Record name | 5-Fluoro-2-(4-fluorophenoxy)-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(4-fluorophenoxy)-N-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nucleophilic substitution reaction of a fluorinated phenol with a fluorinated benzene derivative, followed by methylation of the resulting intermediate. The reaction conditions often involve the use of polar aprotic solvents and bases to facilitate the nucleophilic substitution and methylation steps .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine and its analogs:
Key Structural and Functional Insights:
The ethyl-N-methyl side chain in improves metabolic stability compared to the shorter methanamine chain in the parent compound.
Pharmacological Implications The benzofuran scaffold in mefuparib introduces intramolecular hydrogen bonding, mimicking bioactive amide bonds. This feature is absent in the target compound but highlights how scaffold variations influence target binding (e.g., PARP inhibition). Dichlorophenoxy derivatives (e.g., ) are associated with pesticidal activity due to halogen-enhanced electrophilicity, whereas fluorophenoxy analogs may favor CNS applications due to improved blood-brain barrier penetration .
Synthetic Accessibility
- The target compound and its analogs are synthesized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, with yields dependent on halogen reactivity (I > Br > Cl) .
Biological Activity
1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine is a synthetic compound notable for its potential pharmacological applications, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on receptor interactions, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Fluorinated phenyl ring : Enhances lipophilicity and metabolic stability.
- Methanamine functional group : Contributes to its biological activity.
The presence of fluorine atoms is significant as it affects the binding affinity and selectivity towards various biological targets, particularly serotonin receptors.
Biological Activity
Research indicates that this compound exhibits notable activity as a ligand for serotonin receptors, specifically the 5-HT2C receptor. This receptor is implicated in various neurological disorders, including obesity and schizophrenia. The enhanced binding affinity due to fluorination suggests that this compound could be a viable candidate for therapeutic development targeting these conditions.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]-N-methylmethanamine | Similar fluorinated structure | Different phenoxy substitution |
| 1-[5-Chloro-2-(4-chlorophenoxy)phenyl]-N-methylmethanamine | Chlorine instead of fluorine | Lower metabolic stability |
| 1-[5-Fluoro-2-(4-methoxyphenoxy)phenyl]-N-methylmethanamine | Methoxy group substitution | Variations in lipophilicity |
The unique combination of fluorination and methanamine functionality may confer distinct pharmacological properties compared to similar compounds, making it a promising candidate for further investigation in drug development.
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
- Receptor Binding Studies : Interaction studies indicate selective binding to the 5-HT2C receptor, with enhanced stability attributed to the electron-withdrawing effects of fluorine atoms. This stabilization is crucial for maintaining receptor-ligand interactions in physiological conditions.
- Case Studies : A series of experiments demonstrated that compounds with similar structures exhibited significant biological activity. For instance, compounds designed to target serotonin pathways showed efficacy in preclinical models of anxiety and depression, suggesting potential therapeutic applications for this compound in mood disorders.
- Metabolic Stability : The introduction of fluorine enhances metabolic stability, which is critical for the pharmacokinetic profile of therapeutic agents. This property allows for prolonged action and reduced frequency of administration.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[5-fluoro-2-(4-fluorophenoxy)phenyl]-N-methylmethanamine, and what are their advantages/limitations?
- Answer : The compound can be synthesized via reductive amination of the corresponding ketone intermediate or through Ullmann coupling to introduce the fluorophenoxy group. Reductive amination offers simplicity but may require optimization of reducing agents (e.g., NaBH4 vs. NaBH3CN) to minimize side reactions. Ullmann coupling is effective for aryl ether formation but demands precise control of copper catalysts and ligands to avoid over-halogenation . For structural confirmation, HPLC (≥95% purity) and NMR (e.g., ¹⁹F NMR for fluorine environments) are critical .
Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the methylamine group (δ ~2.3 ppm for N-CH3) and aromatic substitution patterns.
- ¹⁹F NMR : To distinguish between fluorine atoms in the 5-fluoro and 4-fluorophenoxy groups (distinct chemical shifts due to electronic environments).
- HRMS : For molecular ion validation (e.g., [M+H]⁺).
- X-ray crystallography : If single crystals are obtainable, this provides unambiguous confirmation of the stereoelectronic arrangement .
Q. What biological targets or pathways are hypothesized for this compound based on structural analogs?
- Answer : Analogous fluorinated aryl etheramines (e.g., compounds with 4-fluorophenoxy groups) exhibit activity against serotonergic receptors (e.g., 5-HT1A/2A) and monoamine oxidases (MAOs). Computational docking studies suggest the fluorophenoxy moiety enhances binding affinity to hydrophobic pockets in these targets . Preliminary assays should focus on receptor binding (radioligand displacement) and enzyme inhibition (fluorometric MAO assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO% affecting solubility) or metabolic instability . To address this:
- Perform solubility optimization using hydrochloride salts (enhances aqueous stability) .
- Use LC-MS/MS to monitor in vitro metabolic degradation (e.g., cytochrome P450 interactions).
- Validate target engagement with knockout cell lines or orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties without compromising activity?
- Answer :
- Bioisosteric replacement : Replace the 4-fluorophenoxy group with trifluoromethoxy (improves metabolic stability) .
- Prodrug design : Introduce ester or carbamate moieties to the methylamine group to enhance oral bioavailability.
- LogP adjustment : Use substituents like methoxy or hydroxyl to balance lipophilicity (target LogP ~2–3) .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Answer :
- Molecular dynamics (MD) simulations : To study ligand-receptor binding stability (e.g., RMSD/RMSF analysis of fluorophenoxy interactions).
- Free-energy perturbation (FEP) : Predicts ΔΔG changes for substituent modifications (e.g., replacing fluorine with chlorine).
- Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond donors/acceptors) for MAO-B vs. MAO-A selectivity .
Methodological Considerations
Q. What experimental controls are essential when assessing this compound’s in vitro toxicity?
- Answer :
- Positive controls : Use known toxicants (e.g., rotenone for mitochondrial toxicity).
- Solvent controls : Account for DMSO effects on cell viability (keep ≤0.1%).
- CYP inhibition panels : Screen against major isoforms (CYP3A4, 2D6) to flag hepatotoxicity risks .
Q. How should researchers address discrepancies in synthetic yields across different batches?
- Answer :
- Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading) to identify critical factors.
- In-line analytics : Use FTIR or ReactIR to monitor reaction progression in real time.
- Purification troubleshooting : Compare column chromatography vs. recrystallization (e.g., using ethanol/water mixtures) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
